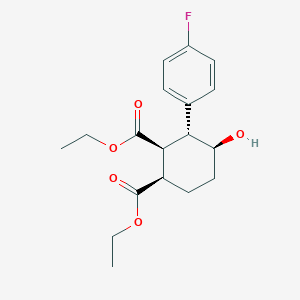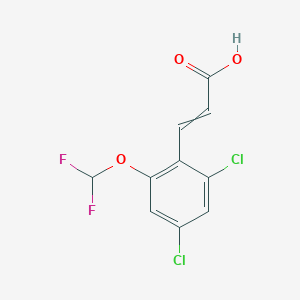
3,5-Difluoro-4-nitrobenzyl chloride
Descripción general
Descripción
“3,5-Difluoro-4-nitrobenzyl chloride” likely refers to a benzyl chloride compound that has been substituted with nitro and fluoro groups. Benzyl chlorides are a class of organic compounds with a chlorine atom attached to the carbon of a benzyl group . They are often used in organic synthesis .
Synthesis Analysis
While the specific synthesis pathway for “this compound” is not available, benzyl chlorides can generally be synthesized through the free radical halogenation of alkyl benzenes . This involves the substitution of a hydrogen atom in the benzyl position with a halogen .Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of a benzene ring with a chlorine atom, two fluorine atoms, and a nitro group attached to different carbon atoms. The exact structure would depend on the positions of these substituents on the benzene ring .Chemical Reactions Analysis
Benzyl chlorides can undergo various reactions, including nucleophilic substitution and free radical reactions . The presence of the nitro and fluoro groups may influence the reactivity of the compound.Aplicaciones Científicas De Investigación
1. Influence on Side-Chain Reactivity
3,5-Difluoro-4-nitrobenzyl chloride demonstrates notable effects on the reactivity of side chains in chemical compounds. The presence of methyl groups in the 3- and 5-positions of 4-nitrobenzyl chloride significantly impacts its reactivity, showcasing the steric effects of these groups. This property is crucial in understanding the chemical behavior of similar compounds (Doleib & Iskander, 1967).
2. Role in Microsomal Reduction
This compound undergoes microsomal reduction, demonstrating its involvement in biochemical processes. This reduction leads to the formation of nitrobenzyl radical metabolites, a critical step in understanding the metabolic pathways of similar compounds (Moreno, Schreiber, & Mason, 1986).
3. Applications in LC-MS Enhancement
This compound plays a role in enhancing detection responses in liquid chromatography–mass spectrometry (LC-MS), especially for estrogens in biological fluids. It improves detection sensitivity, which is vital for accurate and precise measurements in analytical chemistry (Higashi et al., 2006).
4. Use in Protein Modification
This compound derivatives have been utilized in the modification of proteins. This application is significant in biochemistry and molecular biology for understanding protein structure and function (Horton & Tucker, 1970).
5. Involvement in Ribonucleotide Synthesis
The compound aids in the synthesis of ribooligonucleotides. This application is critical in nucleic acid research, particularly in understanding RNA structure and function (Ohtsuka, Tanaka, & Ikehara, 1974).
6. Applications in Materials Science
Derivatives of this compound are used in polymer and materials science. Its photolabile nature makes it useful in the alteration of polymer properties through irradiation, expanding the potential applications in materials engineering (Zhao et al., 2012).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
5-(chloromethyl)-1,3-difluoro-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO2/c8-3-4-1-5(9)7(11(12)13)6(10)2-4/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXRVAIBASBNGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)[N+](=O)[O-])F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





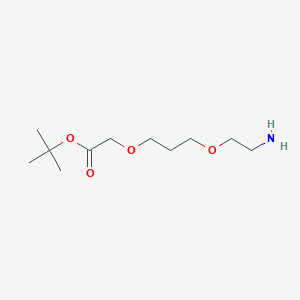
![Ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate](/img/structure/B1412834.png)
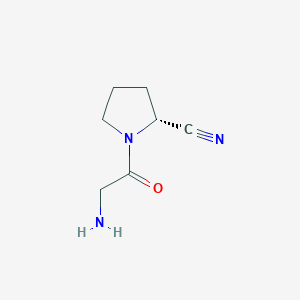
![1-(2-Propoxyethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1412837.png)
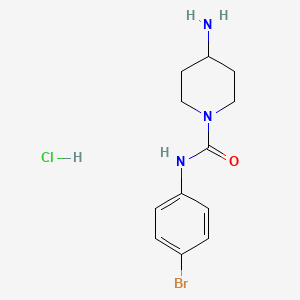
![2-[4-(2,2-Difluoropropoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1412839.png)
![tert-Butyl N-[(2-bromo-4-fluorophenyl)methyl]-N-(2-methoxyethyl)carbamate](/img/structure/B1412840.png)
